molecular formula C17H22N2O3 B023027 Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- CAS No. 102613-46-7

Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-

Cat. No.: B023027
CAS No.: 102613-46-7
M. Wt: 302.37 g/mol
InChI Key: IETDEZATHQJICJ-UHFFFAOYSA-N
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Description

“Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-” is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a naphthyl group and a diethoxyethyl group, suggests potential for interesting chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-” typically involves the reaction of 1-naphthylamine with a diethoxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

“Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-” can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The diethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of “Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-(1-naphthyl)-3-(2-ethoxyethyl)-
  • Urea, 1-(2-naphthyl)-3-(2,2-diethoxyethyl)-
  • Urea, 1-(1-naphthyl)-3-(2,2-dimethoxyethyl)-

Uniqueness

“Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-” is unique due to the presence of both the naphthyl and diethoxyethyl groups, which confer distinct chemical properties and potential applications compared to its analogs. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-3-naphthalen-1-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-3-21-16(22-4-2)12-18-17(20)19-15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16H,3-4,12H2,1-2H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETDEZATHQJICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NC1=CC=CC2=CC=CC=C21)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145404
Record name Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102613-46-7
Record name Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102613467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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